

# chemical constituents of artificial musk

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## Compound Focus: Muscopyridine

CAS No.: 501-08-6

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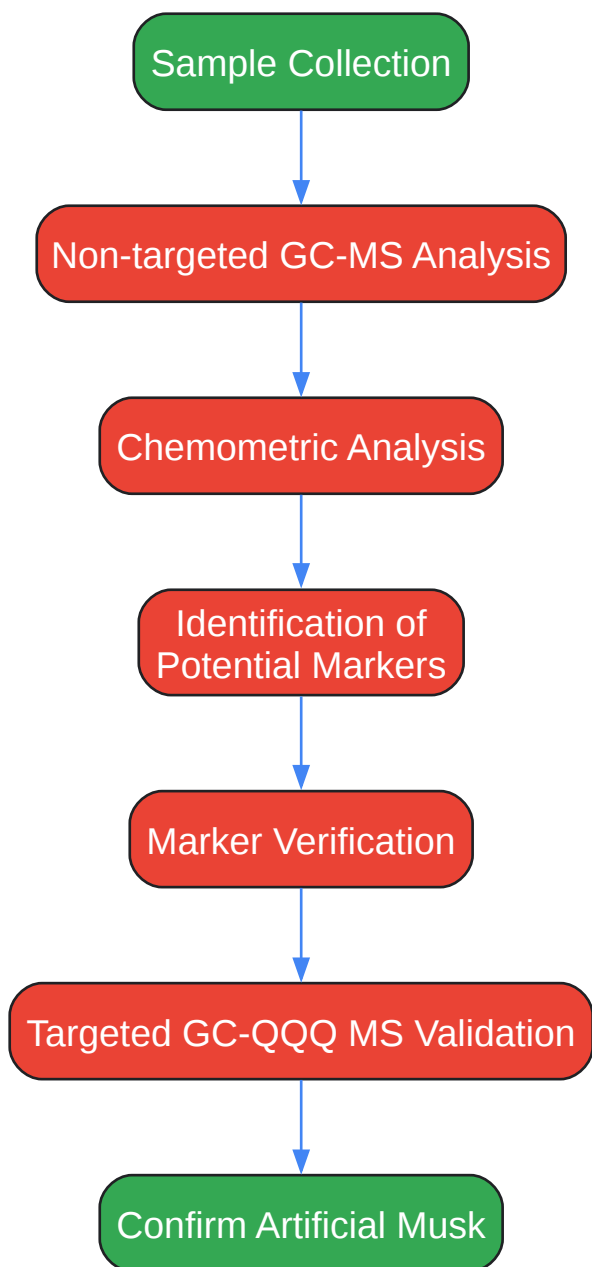
## Chemical Composition of Artificial Musk

Artificial musk is a complex mixture designed to mimic the chemical and pharmacological profile of natural musk. The table below summarizes its core constituents as identified in scientific literature.

Constituent Category	Specific Compounds / Markers	Key Characteristics / Role
Macrocyclic Ketones	Muscone [1]	Primary odorant and active component; structure closely resembles natural muscone [1].
Steroids (Key Markers)	Prasterone, Androsterone [2]	Identified as definitive chemical markers for artificial musk; not detected in natural musk using standard methods [2].
Other Synthetic Musk Compounds	Various synthetic musks (e.g., Galaxolide, Tonalide) [3] [4]	Provide base note, fixative properties; classes include polycyclic, macrocyclic, and alicyclic musks [3] [4].

## Analytical Strategies for Identification

A targeted GC-MS metabolomics approach has been developed to accurately identify artificial musk in complex matrices, such as traditional medicine preparations. The workflow below illustrates this process.



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*Experimental workflow for identifying artificial musk markers from sample to result.*

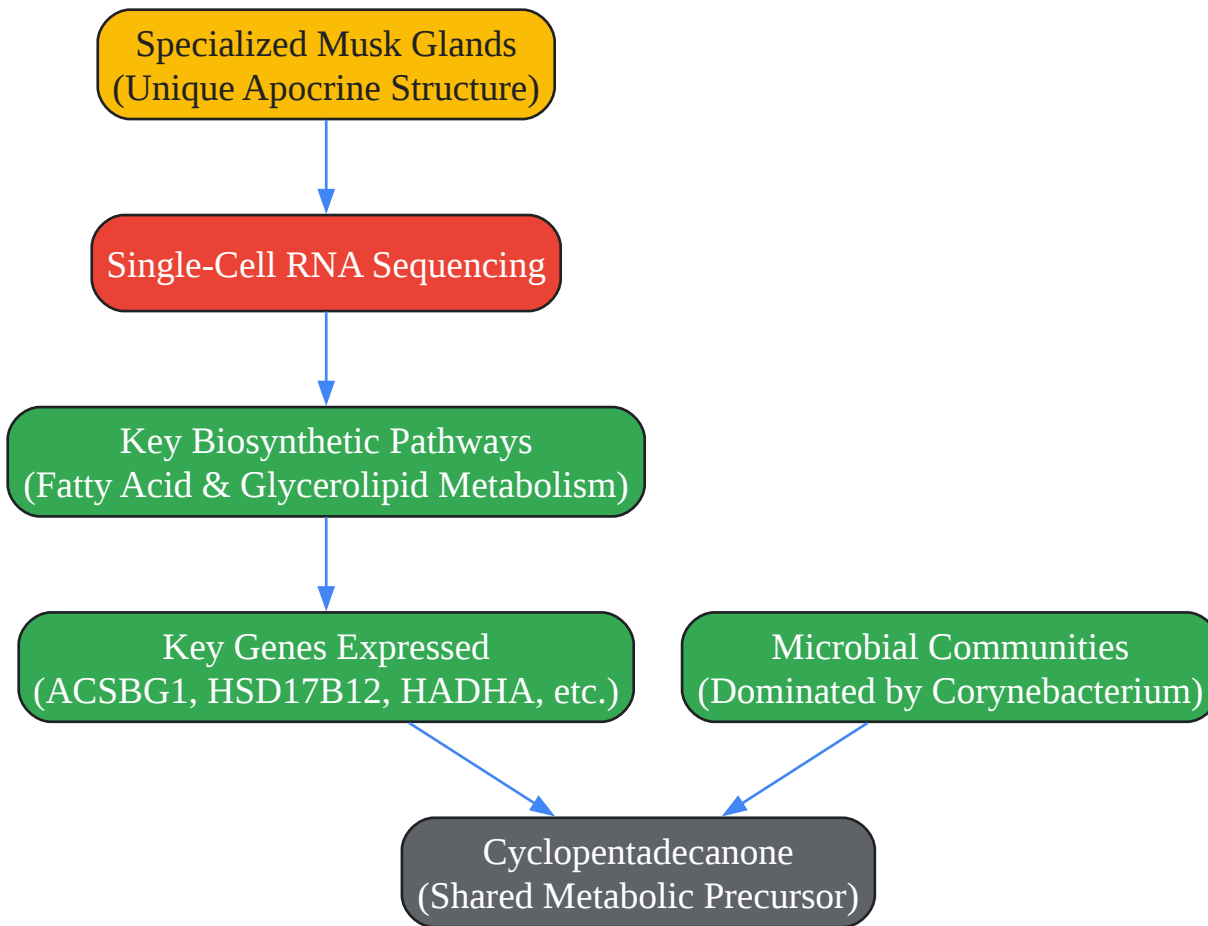
#### Detailed Experimental Protocol:

- **Sample Preparation:** Accurately weigh 50 mg of artificial musk dry powder into a 1 mL volumetric flask. Add dichloromethane to the mark, immerse for 10 minutes, and then ultrasonicate in an ice-water bath (40 kHz, 500 W) for 30 minutes. After filtering through a 0.22  $\mu\text{m}$  membrane and centrifuging at 13,000 rpm for 10 minutes, the supernatant is ready for analysis [2].
- **GC-MS Non-Targeted Analysis:**

- **Instrument:** Agilent 7890B GC coupled with 5977A MS [2].
- **Column:** HP-5 ms (30 m × 0.25 mm, 0.25 μm) [2].
- **Temperature Program:** Initial temperature 120°C (hold 10 min), ramp to 190°C at 20°C/min, then to 280°C at 8°C/min (hold 2 min) [2].
- **Mass Spectrometry:** Electron impact (EI) source at 70 eV; full scan mode (m/z 50-550) [2].
- **Data Analysis:** Chemometric analysis (e.g., PCA, OPLS-DA) of the non-targeted data is performed to discover differential metabolites that significantly distinguish artificial musk from natural musk [2].
- **Targeted Validation with GC-QQQ MS:**
  - **Instrument:** Agilent 7890B GC coupled with 7000D triple quadrupole MS [2].
  - **Analysis Mode:** Multiple Reaction Monitoring (MRM) for high sensitivity and specificity.
  - **Key Markers:**
    - **Prasterone:** Precursor ion → m/z 288; Product ion → m/z 270 (CE: 10 eV) [2].
    - **Androsterone:** Precursor ion → m/z 290; Product ion → m/z 275 (CE: 12 eV) [2].

## Biosynthesis and Convergent Evolution

Recent multi-omics research reveals a fascinating convergent evolution in musk production between musk deer and muskrat, offering potential biotechnological routes for musk compound production.



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Convergent biosynthetic pathways in animal musk glands and associated microbiota.

- **Cellular and Molecular Convergence:** Single-cell RNA sequencing of musk glands from forest musk deer and muskrat shows they have evolved unique secretory architectures and convergent molecular functions. Key genes involved in fatty acid and glycerolipid metabolism are highly expressed, facilitating the production of musk precursors [5].
- **Host-Microbiota Interplay:** Metagenomic analysis reveals that musk samples from both species harbor parallel microbial communities dominated by *Corynebacterium*, which are enriched with lipid metabolic pathways. This suggests a multi-level convergence in musk biosynthesis, from host molecular pathways to the associated microbiota [5].

## Key Takeaways for Researchers

- **For Quality Control:** The GC-QQQ MS method using prasterone and androsterone as markers provides a reliable, targeted approach for authenticating artificial musk in proprietary and complex

product formulations [2].

- **For Novel Production Routes:** Understanding the conserved biosynthetic pathways (e.g., key genes like *HSD17B12*, *HADHA*) and the role of specific microbiota opens avenues for producing musk compounds via engineered fermentation or synthetic biology, reducing reliance on traditional chemical synthesis or animal sources [5] [6].

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